7-Bromopyrido[3,2-b]pyrazin-3(4h)-one
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Overview
Description
7-Bromopyrido[3,2-b]pyrazin-3(4H)-one is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom attached to a pyrido-pyrazine core. The molecular formula of this compound is C7H4BrN3, and it has a molecular weight of 210.03 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromopyrido[3,2-b]pyrazin-3(4H)-one typically involves multicomponent reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with bromine and other reagents can yield the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up laboratory synthesis techniques. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 7-Bromopyrido[3,2-b]pyrazin-3(4H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrido-pyrazine derivatives .
Scientific Research Applications
7-Bromopyrido[3,2-b]pyrazin-3(4H)-one has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is utilized in biochemical assays and as a probe in molecular biology studies.
Industry: The compound’s unique properties make it suitable for use in materials science and nanotechnology
Mechanism of Action
The mechanism of action of 7-Bromopyrido[3,2-b]pyrazin-3(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
7-Bromopyrido[2,3-b]pyrazine: A closely related compound with similar structural features but different reactivity and applications.
1H-Pyrazolo[3,4-b]pyridine Derivatives: These compounds share a similar core structure but differ in their substituents and biological activities.
[1,2,4]Triazolo[4,3-a]pyrazine Derivatives: These compounds have a triazole ring fused to a pyrazine ring, offering distinct chemical and biological properties.
Uniqueness: 7-Bromopyrido[3,2-b]pyrazin-3(4H)-one stands out due to its specific bromine substitution, which imparts unique reactivity and potential for diverse applications in various scientific fields .
Properties
IUPAC Name |
7-bromo-4H-pyrido[2,3-b]pyrazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O/c8-4-1-5-7(10-2-4)11-6(12)3-9-5/h1-3H,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVJNKVCXDEKDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=CC(=O)N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957107-12-9 |
Source
|
Record name | 7-bromo-3H,4H-pyrido[2,3-b]pyrazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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